(6-Methyldibenzo[b,d]thiophen-1-yl)methanol
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Overview
Description
(6-Methyldibenzo[b,d]thiophen-1-yl)methanol is an organic compound that belongs to the class of dibenzothiophenes. This compound is characterized by a methanol group attached to the 1-position of a 6-methyl-substituted dibenzo[b,d]thiophene ring system. Dibenzothiophenes are sulfur-containing heterocyclic compounds that are commonly found in fossil fuels and have significant industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyldibenzo[b,d]thiophen-1-yl)methanol typically involves the following steps:
Formation of the Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a palladium-catalyzed coupling reaction of o-bromoiodobenzene with benzenethiols.
Hydroxymethylation: The final step involves the hydroxymethylation of the dibenzothiophene core to introduce the methanol group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(6-Methyldibenzo[b,d]thiophen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methanol group, forming the parent dibenzothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the dibenzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of (6-Methyldibenzo[b,d]thiophen-1-yl)aldehyde or (6-Methyldibenzo[b,d]thiophen-1-yl)carboxylic acid.
Reduction: Formation of 6-methyldibenzothiophene.
Substitution: Various substituted dibenzothiophenes depending on the reagents used.
Scientific Research Applications
(6-Methyldibenzo[b,d]thiophen-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Methyldibenzo[b,d]thiophen-1-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A simpler analog without the methanol and methyl groups.
Dibenzothiophene: The parent compound without the methanol and methyl groups.
(6-Methoxy-benzo[b]thiophen-2-yl)-methanol: A similar compound with a methoxy group instead of a methyl group.
Uniqueness
(6-Methyldibenzo[b,d]thiophen-1-yl)methanol is unique due to the presence of both a methanol group and a methyl group on the dibenzothiophene core. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89935-22-8 |
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Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
(6-methyldibenzothiophen-1-yl)methanol |
InChI |
InChI=1S/C14H12OS/c1-9-4-2-6-11-13-10(8-15)5-3-7-12(13)16-14(9)11/h2-7,15H,8H2,1H3 |
InChI Key |
NZTBNWQLKYQFGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C=CC=C3S2)CO |
Origin of Product |
United States |
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